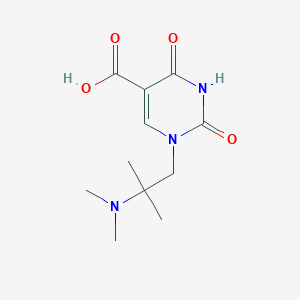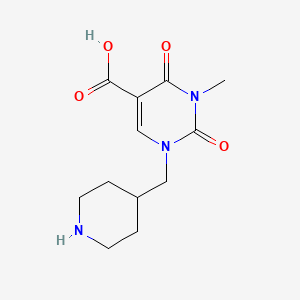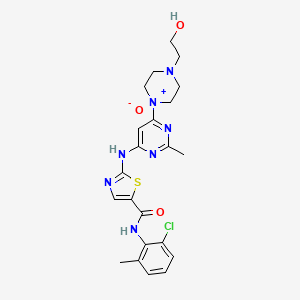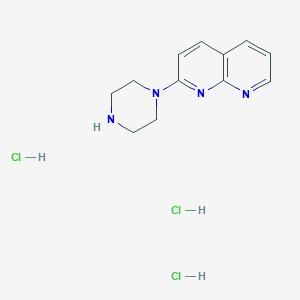
2,2-Dicyclopropylacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dicyclopropylacetyl chloride is an organic compound with the molecular formula C9H13ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the cyclopropyl groups and the acyl chloride functional group.
Méthodes De Préparation
2,2-Dicyclopropylacetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dicyclopropylacetic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
2,2-Dicyclopropylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For example, reacting with an amine under mild conditions can yield the corresponding amide.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dicyclopropylacetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
2,2-Dicyclopropylacetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their pharmacological properties.
Material Science: It can be used to modify surfaces and create new materials with specific properties.
Biological Studies: The compound is used in the synthesis of molecules that can interact with biological systems, aiding in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2,2-dicyclopropylacetyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is due to the electron-withdrawing effect of the acyl chloride group, which makes the carbonyl carbon highly electrophilic. The cyclopropyl groups can also influence the reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
2,2-Dicyclopropylacetyl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. Unlike acetyl chloride, which is a simple acyl chloride, this compound has cyclopropyl groups that add steric and electronic complexity. Compared to benzoyl chloride, which has an aromatic ring, this compound has aliphatic cyclopropyl groups, leading to different reactivity and applications.
Similar compounds include:
- Acetyl chloride
- Benzoyl chloride
- 2,2-Dichloroacetyl chloride
These comparisons highlight the unique properties of this compound, making it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
2,2-dicyclopropylacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQJAQBOWTQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)


![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)





![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)

